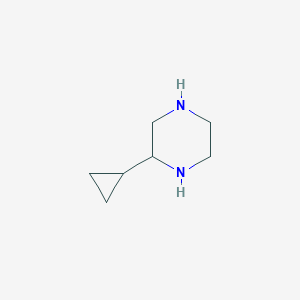

2-Cyclopropylpiperazine

Overview

Description

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds, including derivatives similar to 2-Cyclopropylpiperazine, often involves intricate chemical reactions. A common approach includes intramolecular cyclopropanation reactions and Lewis acid-mediated cycloadditions, providing a pathway to obtain spirocyclopropylpyrazolones and barbiturates with diversified functional and stereochemical properties (Mukherjee & Das, 2017).

Molecular Structure Analysis

The crystal structure analysis of compounds related to 2-Cyclopropylpiperazine, such as 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, reveals the conformation of the molecule, including bond lengths, angles, and the planarity of the benzimidazole ring system. These analyses confirm the predicted structure from chemical and spectral analyses and provide insights into the molecule's geometry and intermolecular interactions (Özbey, Kuş, & Göker, 2001).

Chemical Reactions and Properties

Chemical reactions involving cyclopropylpiperazine derivatives encompass a wide range, from cyclopropanation reactions using diazo compounds to transformations of cyclopropanes. These reactions are pivotal for synthesizing biologically active cyclopropylamines and piperazines with varied structural features (Miyamura, Itami, & Yamaguchi, 2017).

Scientific Research Applications

Serotonin Receptor Agonism : A study by Romero et al. (1992) highlights the use of cyclopropylpiperazine derivatives as 5-HT1A receptor agonists, suggesting their potential in understanding the geometrical requirements of this receptor in the brain (Romero et al., 1992).

HIV-1 Protease Inhibition : Kim et al. (1995) identified cycloalkylpiperazines, including cyclopropylpiperazine, as potent inhibitors of HIV-1 protease, with significant implications for their use in antiretroviral therapies (Kim et al., 1995).

Material Science Applications : Hou, Ren, and Fu (2020) explored the adsorption characteristics of cyclo M9N9 molecules with cyclopropylpiperazine, indicating potential applications in material sciences (Hou, Ren, & Fu, 2020).

Antibacterial and Anti-Tubercular Agents : Suresh et al. (2014) synthesized derivatives of cyclopropylpiperazine for potential use as antibacterial and anti-tubercular agents, underscoring its significance in medicinal chemistry (Suresh et al., 2014).

Crystal Structure Analysis for Drug Design : The study by Ozbey, Kuş, and Göker (2001) on the crystal structure of a cyclopropylpiperazine derivative suggests its potential applications in designing antihistaminic and antimicrobial drugs (Ozbey, Kuş, & Göker, 2001).

COVID-19 Treatment : A study by Colabufo et al. (2020) indicates that PB28, a cyclopropylpiperazine derivative, could be effective in inhibiting COVID-19 viral replication, showing promise as a potential treatment for the virus (Colabufo et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

2-Cyclopropylpiperazine is a derivative of piperazine, a six-membered ring with two opposing nitrogen atoms . Piperazine and its derivatives are known to have a wide range of biological and pharmaceutical activities . .

Mode of Action

Piperazine, the parent compound of 2-Cyclopropylpiperazine, is known to act as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . .

Biochemical Pathways

Piperazine and its derivatives are known to have a wide range of biological and pharmaceutical activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Piperazine, the parent compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Piperazine, the parent compound, is known to cause flaccid paralysis of the worm, allowing the host body to easily remove or expel the invading organism .

properties

IUPAC Name |

2-cyclopropylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-6(1)7-5-8-3-4-9-7/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGUFQFMTFDRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599659 | |

| Record name | 2-Cyclopropylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylpiperazine | |

CAS RN |

111759-96-7 | |

| Record name | 2-Cyclopropylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

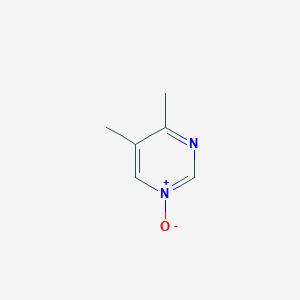

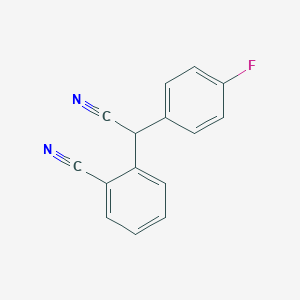

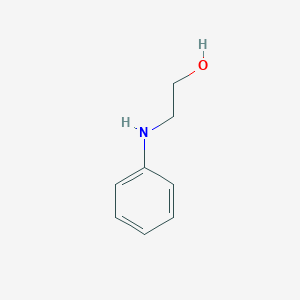

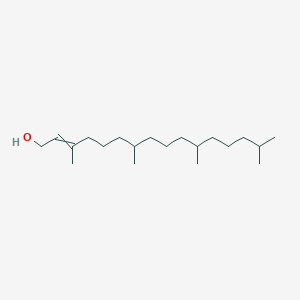

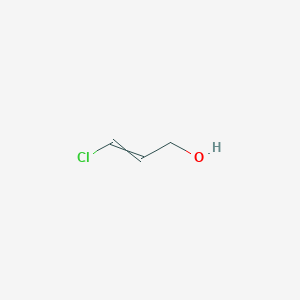

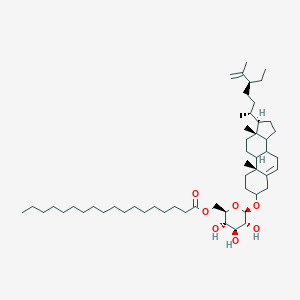

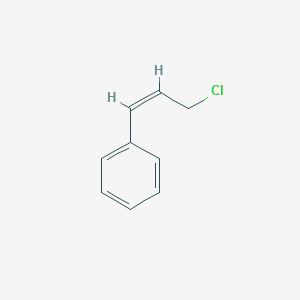

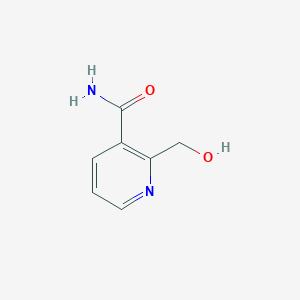

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.